molecular formula C20H24N2O3S B4888156 3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol

3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol

Cat. No. B4888156
M. Wt: 372.5 g/mol
InChI Key: FPPOPSIAMHHLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol. One direction is to further investigate its mechanism of action to optimize its use as an anticancer and anti-inflammatory agent. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and delivery methods for this compound.

Scientific Research Applications

3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol has potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-7-8-17(11-15(14)2)25-9-10-26-20-21-18-5-3-4-6-19(18)22(20)12-16(24)13-23/h3-8,11,16,23-24H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPOPSIAMHHLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol
Reactant of Route 2
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol
Reactant of Route 3
Reactant of Route 3
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol
Reactant of Route 4
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol
Reactant of Route 6
Reactant of Route 6
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol

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